

Spectroscopic Profile of Isoamyl Lactate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl lactate*

Cat. No.: B106790

[Get Quote](#)

Introduction

Isoamyl lactate (3-methylbutyl 2-hydroxypropanoate) is a carboxylic ester with the chemical formula C8H16O3. It is recognized for its mild, sweet, and fruity aroma, finding applications in the flavor and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic characteristics is crucial for identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **isoamyl lactate**, complete with experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data

The structural elucidation of **isoamyl lactate** is achieved through the combined application of various spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (^1H NMR) spectroscopy identifies the different types of protons and their neighboring environments within the **isoamyl lactate** molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH(OH)-	~4.1-4.3	Quartet	1H
-O-CH ₂ -	~4.1-4.3	Triplet	2H
-CH(CH ₃) ₂	~1.7-1.9	Multiplet	1H
-CH ₂ -CH(CH ₃) ₂	~1.5-1.7	Multiplet	2H
-CH(OH)CH ₃	~1.4	Doublet	3H
-CH(CH ₃) ₂	~0.9	Doublet	6H

^{13}C NMR Spectroscopic Data

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information on the different carbon environments in the molecule.

Carbon Assignment	Chemical Shift (ppm)
C=O	~175
-CH(OH)-	~67
-O-CH ₂ -	~64
-CH ₂ -CH(CH ₃) ₂	~37
-CH(CH ₃) ₂	~25
-CH(CH ₃) ₂	~22
-CH(OH)CH ₃	~20

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3450 (broad)	O-H stretch	Alcohol
~2960, ~2870	C-H stretch	Alkane
~1735 (strong)	C=O stretch	Ester
~1240, ~1130, ~1090	C-O stretch	Ester, Alcohol

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for electron ionization (EI) mass spectrometry.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Possible Fragment Ion
43	100	[C ₃ H ₇] ⁺
45	~65	[COOH] ⁺ or [C ₂ H ₅ O] ⁺
71	~25	[C ₅ H ₁₁] ⁺
55	~20	[C ₄ H ₇] ⁺
29	~12	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation:

- A sample of **isoamyl lactate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR

tube.

- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

¹H NMR Acquisition:

- The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

- A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom.
- A wider spectral width (e.g., 0-200 ppm) is used.
- Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

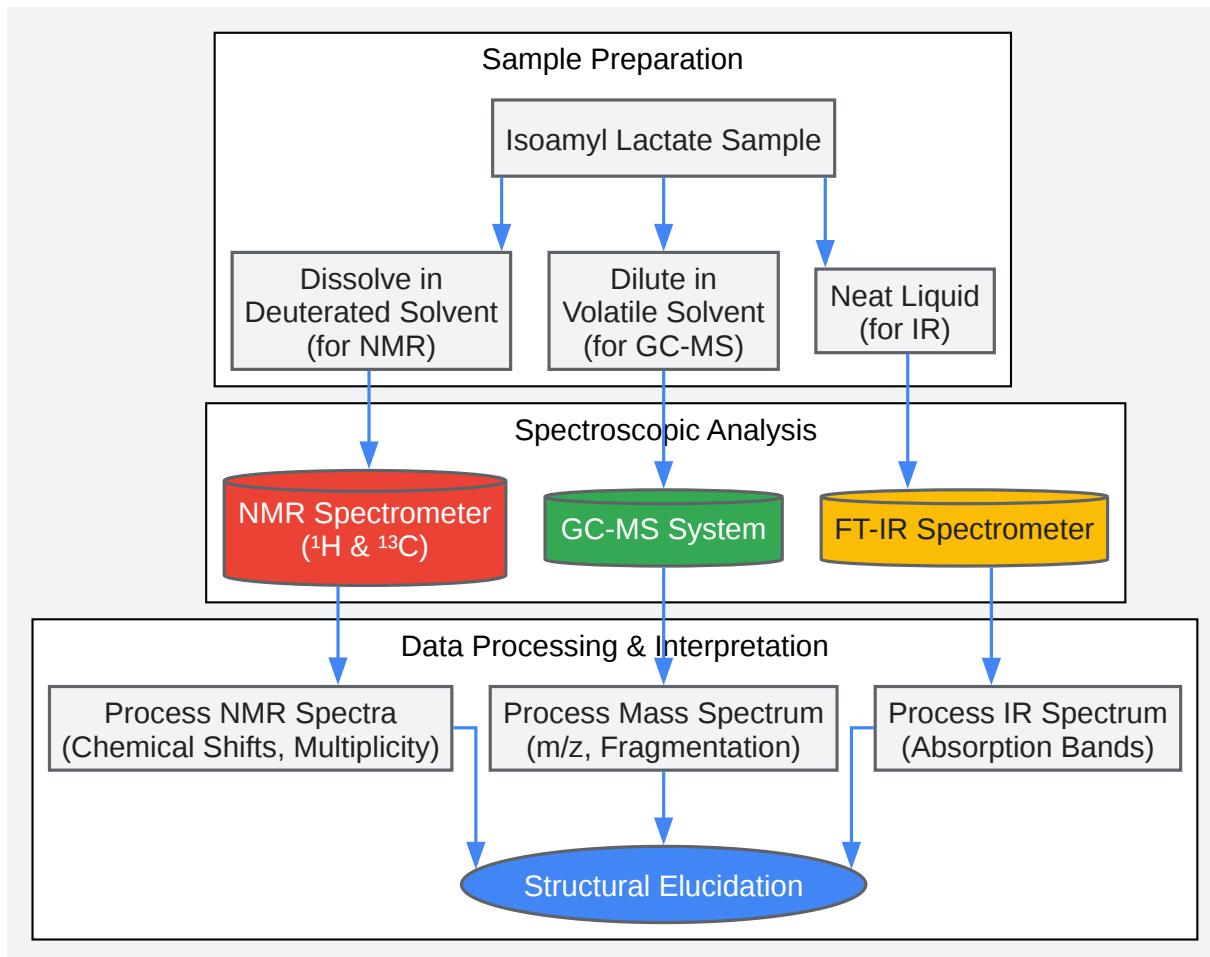
- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A background spectrum of the clean, empty ATR crystal is collected.
- A small drop of neat **isoamyl lactate** is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

Data Acquisition:

- The sample spectrum is acquired over a typical mid-IR range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

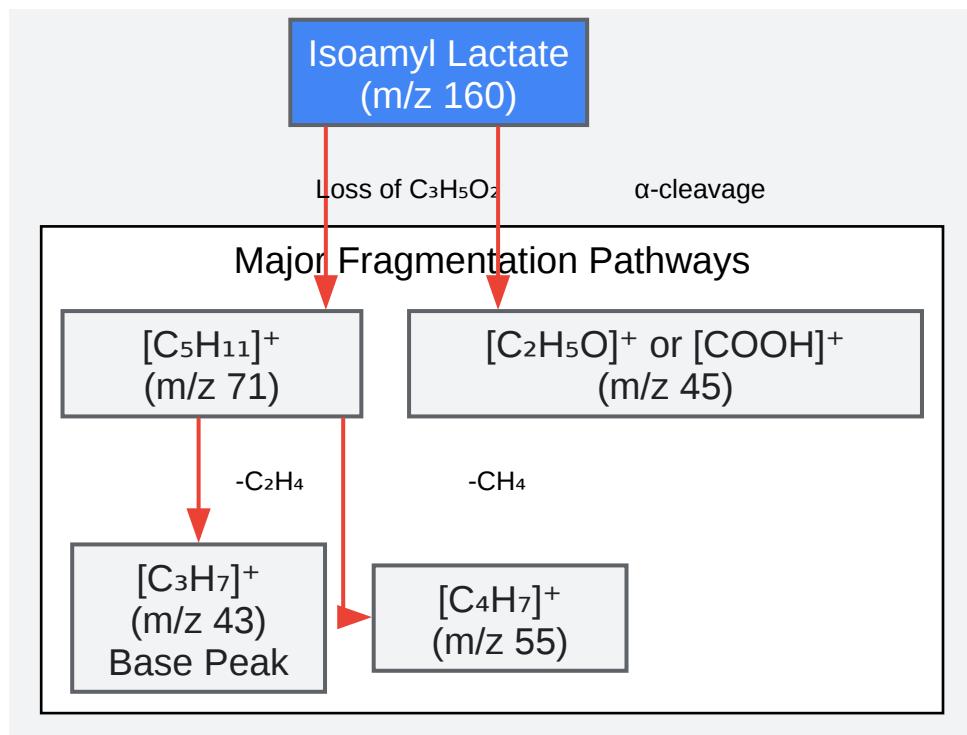
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:


- A dilute solution of **isoamyl lactate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 $\mu\text{g/mL}$.

GC-MS System Parameters:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature is set to around 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
 - Oven Temperature Program: An initial temperature of ~50 °C is held for 1-2 minutes, then ramped at a rate of 10-20 °C/min to a final temperature of ~250-280 °C, which is held for several minutes.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Quadrupole or ion trap mass analyzer.
 - Scan Range: A mass-to-charge ratio (m/z) range of approximately 35-400 amu is scanned.
 - Transfer Line Temperature: The transfer line connecting the GC to the MS is maintained at a high temperature (e.g., 280 °C) to prevent sample condensation.


Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **isoamyl lactate**.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation of **isoamyl lactate**.

- To cite this document: BenchChem. [Spectroscopic Profile of Isoamyl Lactate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106790#isoamyl-lactate-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b106790#isoamyl-lactate-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com